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Compound of Interest

Compound Name:
trans-4-

Fluorocyclohexanecarboxylic Acid

Cat. No.: B123377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and representative

reactions of trans-4-Fluorocyclohexanecarboxylic Acid, a key building block in

pharmaceutical and materials science research. The inclusion of a fluorine atom imparts unique

properties, such as increased metabolic stability and altered acidity, making it a valuable

component in the design of novel bioactive molecules.[1]

Physical and Chemical Properties
trans-4-Fluorocyclohexanecarboxylic acid is a white crystalline solid. The presence of the

fluorine atom influences its polarity and hydrogen bonding capabilities, affecting its solubility

and reactivity.[1]
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Property Value Reference

CAS Number 174771-54-1 [1]

Molecular Formula C₇H₁₁FO₂ [1]

Molecular Weight 146.16 g/mol [1]

Melting Point ~85 °C [1]

Solubility

Slightly soluble in water;

soluble in organic solvents like

ethanol, methanol, and

dichloromethane.

[1]

Synthesis of trans-4-Fluorocyclohexanecarboxylic
Acid
The synthesis of trans-4-Fluorocyclohexanecarboxylic Acid can be achieved through a two-

step process starting from the commercially available p-hydroxybenzoic acid. The first step

involves the catalytic hydrogenation of p-hydroxybenzoic acid to yield trans-4-

hydroxycyclohexanecarboxylic acid. The second step is the deoxofluorination of the hydroxyl

group to afford the final product.

Step 1: Synthesis of trans-4-
Hydroxycyclohexanecarboxylic Acid
This protocol is adapted from a patented industrial method for the large-scale production of

trans-4-hydroxycyclohexanecarboxylic acid.[2]

Reaction Scheme:

Experimental Protocol:

Hydrogenation:

To a high-pressure reactor, add p-hydroxybenzoic acid (100 g, 0.72 mol), 5% ruthenium on

carbon (Ru/C) catalyst (5 g), and a 10% aqueous solution of sodium hydroxide (1 L).
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Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

Pressurize the reactor with hydrogen to 15 bar.

Heat the mixture to 100°C with vigorous stirring.

Maintain these conditions for 20-28 hours, monitoring the reaction by TLC or HPLC until

the starting material is consumed.

After cooling to room temperature, carefully vent the reactor and filter the catalyst. The

resulting solution contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic

acid.

Isomerization and Isolation:

To the filtrate containing the mixture of isomers, add a sodium alkoxide (e.g., sodium

methoxide) solution.

Heat the mixture to reflux to induce isomerization of the cis-isomer to the more stable

trans-isomer. A trans content of over 90% can be achieved.[2]

After cooling, acidify the solution with hydrochloric acid to a pH of 2-3 to precipitate the

product.

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Further purification can be achieved by recrystallization from a mixture of petroleum ether

and ethyl acetate to yield pure trans-4-hydroxycyclohexanecarboxylic acid.

Quantitative Data:
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Parameter Value

Substrate p-Hydroxybenzoic Acid

Catalyst 5% Ru/C

Solvent 10% aq. NaOH

Hydrogen Pressure 15 bar

Temperature 100 °C

Reaction Time 20-28 h

Isomerization Catalyst Sodium Alkoxide

Final Product trans-4-Hydroxycyclohexanecarboxylic Acid

Purity (post-isomerization) >90% trans

Step 2: Fluorination of trans-4-
Hydroxycyclohexanecarboxylic Acid
This protocol is a representative procedure for the deoxofluorination of an alcohol using

diethylaminosulfur trifluoride (DAST), a common fluorinating agent.

Reaction Scheme:

Experimental Protocol:

To a solution of trans-4-hydroxycyclohexanecarboxylic acid (10 g, 69.4 mmol) in anhydrous

dichloromethane (100 mL) at -78°C under a nitrogen atmosphere, add diethylaminosulfur

trifluoride (DAST) (1.1 eq, 76.3 mmol) dropwise.

Stir the reaction mixture at -78°C for 1 hour and then allow it to slowly warm to room

temperature overnight.

Quench the reaction by carefully adding it to a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford trans-4-
Fluorocyclohexanecarboxylic Acid.

Quantitative Data:

Parameter Value

Substrate trans-4-Hydroxycyclohexanecarboxylic Acid

Reagent Diethylaminosulfur Trifluoride (DAST)

Solvent Dichloromethane

Temperature -78 °C to room temperature

Reaction Time Overnight

Purification Flash Column Chromatography

Reactions of trans-4-Fluorocyclohexanecarboxylic
Acid
The carboxylic acid moiety of trans-4-Fluorocyclohexanecarboxylic Acid can undergo

various transformations, including esterification and amide bond formation.

Amide Bond Formation
This protocol describes a general method for amide bond formation using a coupling agent,

exemplified by the reaction with benzylamine.

Reaction Scheme:

Experimental Protocol:

Dissolve trans-4-Fluorocyclohexanecarboxylic Acid (1.0 eq) and 1-Hydroxybenzotriazole

(HOBt) (1.2 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
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Cool the solution to 0°C in an ice bath.

Add N,N'-Diisopropylethylamine (DIPEA) (2.5 eq), followed by benzylamine (1.1 eq), and 1-

Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq).

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature

and stir for 12-18 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated

aqueous NaHCO₃, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the crude product by flash column chromatography to yield the desired amide.

Quantitative Data for Amide Coupling:

Reagent Equivalents

trans-4-Fluorocyclohexanecarboxylic Acid 1.0

Benzylamine 1.1

EDC·HCl 1.2

HOBt 1.2

DIPEA 2.5

Solvent Anhydrous DCM or DMF

Temperature 0 °C to Room Temperature

Reaction Time 12-18 h

Diagrams
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p-Hydroxybenzoic Acid H₂, Ru/C, NaOH, 100°C, 15 bar
Hydrogenation cis/trans-4-Hydroxy-

cyclohexanecarboxylic Acid
Isomerization

(NaO-alkoxide)
trans-4-Hydroxy-

cyclohexanecarboxylic Acid Fluorination (DAST) trans-4-Fluorocyclohexane-
carboxylic Acid

trans-4-Fluorocyclohexane-
carboxylic Acid

Benzylamine, EDC, HOBt,
DIPEA, DCM

Addition of
Reagents Amide Coupling

(0°C to RT, 12-18h) Aqueous Workup Column Chromatography N-benzyl-trans-4-fluoro-
cyclohexanecarboxamide

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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